3/'-fluoro-2,6-diaminopurine-2/',3/'-dideoxyriboside 3/'-fluoro-2,6-diaminopurine-2/',3/'-dideoxyriboside
Brand Name: Vulcanchem
CAS No.: 114753-53-6
VCID: VC0045543
InChI: InChI=1S/C10H13FN6O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2H2,(H4,12,13,15,16)/t4?,5-,6-/m1/s1
SMILES: C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F
Molecular Formula: C10H13FN6O2
Molecular Weight: 268.25 g/mol

3/'-fluoro-2,6-diaminopurine-2/',3/'-dideoxyriboside

CAS No.: 114753-53-6

Main Products

VCID: VC0045543

Molecular Formula: C10H13FN6O2

Molecular Weight: 268.25 g/mol

3/'-fluoro-2,6-diaminopurine-2/',3/'-dideoxyriboside - 114753-53-6

CAS No. 114753-53-6
Product Name 3/'-fluoro-2,6-diaminopurine-2/',3/'-dideoxyriboside
Molecular Formula C10H13FN6O2
Molecular Weight 268.25 g/mol
IUPAC Name [(2R,5R)-5-(2,6-diaminopurin-9-yl)-3-fluorooxolan-2-yl]methanol
Standard InChI InChI=1S/C10H13FN6O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2H2,(H4,12,13,15,16)/t4?,5-,6-/m1/s1
Standard InChIKey VWQYIIIPRYCMSY-KVQBGUIXSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)F
SMILES C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F
Canonical SMILES C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F
Synonyms 3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside
3'-fluoro-2-amino-2',3'-dideoxyadenosine
FddDAPR
PubChem Compound 122088
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator